molecular formula C12H14N2O B14268641 3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal CAS No. 138308-84-6

3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal

Cat. No.: B14268641
CAS No.: 138308-84-6
M. Wt: 202.25 g/mol
InChI Key: CTYICSPQZWUHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a conjugated system with a dimethylamino group attached to a phenyl ring, which is further connected to a prop-2-enal moiety through a methylene bridge. Its structural characteristics make it a valuable compound in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and an appropriate enal compound. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with acrolein in the presence of a base such as sodium hydroxide in ethanol. The reaction is carried out at room temperature and allowed to stand overnight to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal involves its interaction with molecular targets through its conjugated system. The compound can participate in charge transfer interactions and form complexes with various biomolecules. Its dimethylamino group enhances its electron-donating properties, making it a suitable candidate for studying electron transfer processes and photophysical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal is unique due to its extended conjugation and the presence of both an aldehyde and a dimethylamino group. This combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

138308-84-6

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-[[4-(dimethylamino)phenyl]methylideneamino]prop-2-enal

InChI

InChI=1S/C12H14N2O/c1-14(2)12-6-4-11(5-7-12)10-13-8-3-9-15/h3-10H,1-2H3

InChI Key

CTYICSPQZWUHIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.